REACTION_CXSMILES
|
[C:1]([Cl:4])(=[O:3])[CH3:2].CN(CN(C)C)C.[CH3:12][N:13]1[C:25]2[CH2:24][CH2:23][CH2:22][C:21](=[O:26])[C:20]=2[C:19]2[C:14]1=C[CH:16]=[CH:17][CH:18]=2.[CH3:27][C:28]1[NH:29][CH:30]=[CH:31][N:32]=1>C(#N)C>[OH2:3].[OH2:26].[ClH:4].[CH3:12][N:13]1[C:14]2[CH2:19][CH2:18][CH:17]([CH2:16][N:29]3[CH:30]=[CH:31][N:32]=[C:28]3[CH3:27])[C:1](=[O:3])[C:2]=2[C:20]2[C:25]1=[CH:24][CH:23]=[CH:22][CH:21]=2 |f:5.6.7.8|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CN(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1C2=CC=CC=C2C=2C(CCCC12)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
which was then stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
11 ml of conc. HCl was slowly added
|
Type
|
STIRRING
|
Details
|
which was then stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
re-crystallized with water
|
Reaction Time |
10 min |
Name
|
pure white title compound
|
Type
|
product
|
Smiles
|
O.O.Cl.CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |